molecular formula C17H20N2O B2589034 (Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide CAS No. 852138-72-8

(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide

Cat. No. B2589034
M. Wt: 268.36
InChI Key: VPABFFASZZZRLF-DJWKRKHSSA-N
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Description

(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide is a chemical compound with the following structural formula: !Molecular Structure.



Molecular Structure Analysis

The compound consists of a tetrahydrocarbazole ring system, with a but-2-enamide side chain. The Z configuration indicates the geometry around the double bond.



Chemical Reactions Analysis

Detailed studies on chemical reactions involving this compound are scarce. However, it likely participates in typical amide reactions, such as hydrolysis, amidation, and condensation reactions.


Scientific Research Applications

Synthesis and Catalysis

One of the applications involves the synthesis of spirocyclic compounds through regiospecific palladium-catalyzed cyclization reactions. Enamides derived from specific precursors undergo cyclization to yield spirocyclic products with high selectivity and yield, demonstrating the compound's utility in complex organic synthesis and the development of new catalytic methods (Grigg et al., 1989).

Material Science

In materials science, the research on polyamides with pendent carbazole groups highlights the compound's role in creating materials with useful levels of thermal stability and distinct electrochromic properties. These materials exhibit significant color changes upon electrochemical oxidation, indicating their potential in the development of advanced materials for electronic and photonic applications (Hsiao et al., 2013).

Pharmacology and Drug Development

In pharmacology, the compound serves as a precursor in the synthesis of novel broad-spectrum antitumor agents. Through specific reactions, compounds demonstrating curative activity against certain types of leukemia have been developed, indicating the potential for further drug development and therapeutic applications (Stevens et al., 1984).

Safety And Hazards

As of now, there is no specific safety information for this compound. Researchers should exercise caution when handling and working with it.


Future Directions

Future research should focus on:



  • Elucidating the compound’s biological activity and potential therapeutic applications.

  • Investigating its stability under various conditions.

  • Assessing its toxicity and safety profile.


Please note that the information provided here is based on available data, and further scientific investigation is essential to fully understand the compound’s properties and potential applications1. If you have any specific questions or need additional details, feel free to ask!


properties

IUPAC Name

(Z)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h2,5,8-10,19H,3-4,6-7,11H2,1H3,(H,18,20)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABFFASZZZRLF-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide

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